

# "2-Amino-5-[(dimethylamino)methyl]pyridine"

## CAS number 1197404-30-0

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### Compound of Interest

Compound Name: 2-Amino-5-[(dimethylamino)methyl]pyridine

Cat. No.: B2581909

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An In-Depth Technical Guide to **2-Amino-5-[(dimethylamino)methyl]pyridine**

## Abstract

This technical guide provides a comprehensive overview of **2-Amino-5-[(dimethylamino)methyl]pyridine** (CAS No. 1197404-30-0), a functionalized aminopyridine derivative. While specific research on this compound is limited, its structure embodies the highly valuable 2-aminopyridine scaffold, a privileged pharmacophore in modern drug discovery.<sup>[1][2][3]</sup> This document synthesizes information from analogous structures and established chemical principles to offer insights for researchers, scientists, and drug development professionals. We will cover physicochemical properties, propose a viable synthetic pathway, detail expected characterization data, and explore its potential applications as a versatile building block in medicinal chemistry.

## Introduction and Strategic Importance

The 2-aminopyridine moiety is a cornerstone of numerous biologically active molecules.<sup>[1][4]</sup> Its simple, low-molecular-weight structure provides a perfect foundation for creating diverse and potent pharmacophores that can target a wide array of biological systems.<sup>[1][3]</sup> Derivatives of 2-aminopyridine have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.<sup>[2][4]</sup>

**2-Amino-5-[(dimethylamino)methyl]pyridine**, in particular, combines three key functional groups:

- A 2-Aminopyridine Core: Acts as a versatile hydrogen bond donor and acceptor and can coordinate with metal ions, making it a frequent component in enzyme inhibitors.<sup>[2]</sup>
- A Pyridine Ring: A bioisostere for a phenyl ring but with improved solubility and metabolic properties. The nitrogen atom can act as a hydrogen bond acceptor.
- A Tertiary Amine Side Chain: The dimethylaminomethyl group at the 5-position introduces a basic center, which can be crucial for modulating physicochemical properties like solubility and for forming salt bridges with biological targets.

This unique combination makes it a highly attractive, yet under-explored, building block for combinatorial chemistry and targeted drug design.

## Physicochemical and Structural Properties

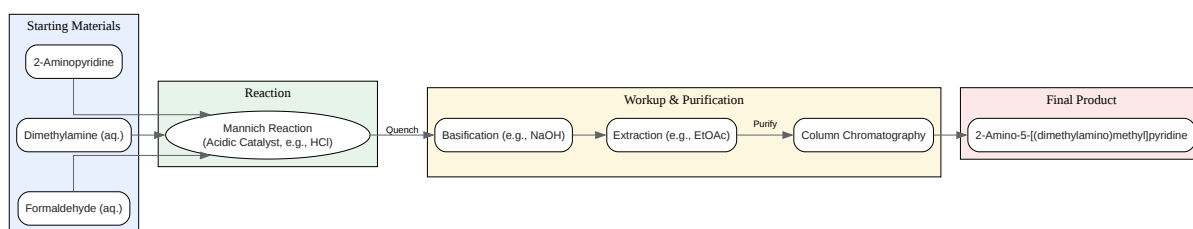
The fundamental properties of the molecule are summarized below. While experimental data is scarce, these values provide a baseline for experimental design.

Property	Value	Source
CAS Number	1197404-30-0	<sup>[5]</sup> <sup>[6]</sup> <sup>[7]</sup>
Molecular Formula	C <sub>8</sub> H <sub>13</sub> N <sub>3</sub>	<sup>[5]</sup> <sup>[6]</sup>
Molecular Weight	151.21 g/mol	<sup>[6]</sup> <sup>[8]</sup>
Synonyms	N-[(6-amino-3-pyridinyl)methyl]-N,N-dimethylamine	<sup>[5]</sup>
Predicted LogP	0.27	<sup>[9]</sup>
Predicted Boiling Point	254.2±25.0 °C at 760 mmHg	<sup>[9]</sup>
Predicted Density	1.2±0.1 g/cm <sup>3</sup>	<sup>[9]</sup>

## Proposed Synthetic Pathway

While a specific, published synthesis for **2-Amino-5-[(dimethylamino)methyl]pyridine** is not readily available, a plausible and efficient route can be designed based on the well-established Mannich reaction, a cornerstone of aminomethylation chemistry.

## Workflow: Mannich Reaction Approach



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Caption: Proposed synthetic workflow via the Mannich reaction.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Mannich reactions involving aminopyridines.

- **Reaction Setup:** To a stirred solution of 2-aminopyridine (1 equivalent) in ethanol and concentrated hydrochloric acid (catalytic amount) in a round-bottom flask, add an aqueous solution of dimethylamine (1.1 equivalents, 40 wt. %).
- **Reagent Addition:** Cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of formaldehyde (1.1 equivalents, 37 wt. %) dropwise, ensuring the temperature remains below 10 °C.

- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the starting material is consumed, cool the mixture again in an ice bath and carefully basify to pH > 10 by adding a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH).
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure **2-Amino-5-[(dimethylamino)methyl]pyridine**.

## Spectroscopic Characterization (Predicted)

For a researcher who has synthesized this compound, the following spectroscopic signatures would be expected to confirm its identity.

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  ~7.9-8.0 ppm (d, 1H): Proton at C6 (adjacent to the ring nitrogen).
  - $\delta$  ~7.2-7.3 ppm (dd, 1H): Proton at C4 (coupled to C3 and C5 protons).
  - $\delta$  ~6.5-6.6 ppm (d, 1H): Proton at C3 (adjacent to the amino group).
  - $\delta$  ~4.5-4.8 ppm (s, 2H): Broad singlet for the  $-\text{NH}_2$  protons.
  - $\delta$  ~3.4-3.5 ppm (s, 2H): Singlet for the benzylic  $-\text{CH}_2-$  protons.
  - $\delta$  ~2.2-2.3 ppm (s, 6H): Singlet for the two  $-\text{N}(\text{CH}_3)_2$  methyl groups.
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  ~158-160 ppm: C2 (carbon bearing the amino group).

- $\delta$  ~148-150 ppm: C6.
- $\delta$  ~135-137 ppm: C4.
- $\delta$  ~120-122 ppm: C5.
- $\delta$  ~108-110 ppm: C3.
- $\delta$  ~60-62 ppm: Benzylic -CH<sub>2</sub>- carbon.
- $\delta$  ~45-47 ppm: -N(CH<sub>3</sub>)<sub>2</sub> carbons.
- Mass Spectrometry (ESI+):
  - m/z: 152.1182 [M+H]<sup>+</sup> (Calculated for C<sub>8</sub>H<sub>14</sub>N<sub>3</sub><sup>+</sup>).
- Infrared (IR) Spectroscopy:
  - ~3450-3300 cm<sup>-1</sup>: N-H stretching (primary amine).
  - ~3000-2800 cm<sup>-1</sup>: C-H stretching (aliphatic and aromatic).
  - ~1620-1580 cm<sup>-1</sup>: C=C and C=N stretching (pyridine ring).
  - ~1450 cm<sup>-1</sup>: N-H bending.

## Applications in Drug Discovery

The true potential of **2-Amino-5-[(dimethylamino)methyl]pyridine** lies in its role as a scaffold for developing novel therapeutics. The 2-aminopyridine core is a known "hero in drug discovery" and is present in numerous approved drugs and clinical candidates.<sup>[1][2]</sup>

## Logical Framework: Role as a Pharmacophore

Caption: Pharmacophoric features and potential therapeutic applications.

## Potential Therapeutic Roles:

- **Kinase Inhibitors:** The 2-aminopyridine motif is a classic "hinge-binder" that anchors inhibitors to the ATP-binding site of many protein kinases. Recent studies have shown the efficacy of novel 2-aminopyridine derivatives as potent CDK9 inhibitors for treating cancers. [\[10\]](#) This compound provides a pre-functionalized core for developing new kinase inhibitors.
- **HDAC Inhibitors:** The amino group can act as a zinc-binding group, a critical feature for inhibitors of histone deacetylases (HDACs), which are important epigenetic targets in oncology. Dual CDK/HDAC inhibitors based on this scaffold have been successfully developed. [\[10\]](#)
- **Antimicrobial Agents:** The 2-aminopyridine scaffold is present in compounds with antibacterial activity, potentially by targeting essential bacterial enzymes like FtsZ. [\[11\]](#)
- **Central Nervous System (CNS) Agents:** The tertiary amine side chain can be protonated at physiological pH, which can enhance solubility and potentially aid in crossing the blood-brain barrier, making this scaffold interesting for developing agents targeting neurological disorders. [\[12\]](#)

## Safety and Handling

No specific toxicity data is available for CAS 1197404-30-0. However, based on structurally related aminopyridines like 2-amino-5-methylpyridine, the compound should be handled with care. [\[13\]](#)

- **Hazard Class:** Likely to be toxic if swallowed or in contact with skin. [\[13\]](#)
- **Personal Protective Equipment (PPE):** Wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**2-Amino-5-[(dimethylamino)methyl]pyridine** is a promising yet underexplored chemical entity. Its structure combines the proven utility of the 2-aminopyridine pharmacophore with a strategically placed dimethylaminomethyl group that offers a handle for modulating physicochemical properties. While direct experimental data is limited, this guide provides a robust framework based on established chemical principles and data from analogous compounds. It presents a viable synthetic route, predicted characterization data, and a clear rationale for its application in drug discovery, particularly in the fields of oncology and infectious diseases. This molecule represents a valuable addition to the medicinal chemist's toolbox, poised for the development of next-generation therapeutics.

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Address: 3281 E Guasti Rd

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